5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene

概要

説明

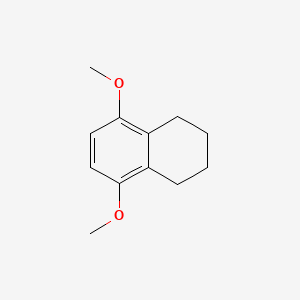

5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16O2 It is a derivative of tetrahydronaphthalene, characterized by the presence of two methoxy groups at the 5 and 8 positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of 5,8-dimethoxy-1,2-naphthoquinone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure complete hydrogenation without over-reduction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure cost-effective production.

化学反応の分析

Types of Reactions

5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or platinum oxide (PtO2) is used.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Fully saturated naphthalene derivatives.

Substitution: Halogenated or nitrated derivatives of this compound.

科学的研究の応用

Synthesis and Chemical Properties

5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene can be synthesized through various organic reactions. Notably, it serves as a key intermediate in the synthesis of anthracycline antibiotics such as doxorubicin. The synthesis typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity.

Table 1: Key Synthetic Pathways

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Converts starting materials to diols for further transformation | 52% |

| Regioselective Transformation | Involves conversion to chloroacetate followed by dehalogenation | Varies |

Biological Activities

Research indicates that this compound exhibits various biological activities. Its structural features allow it to interact with biological targets such as enzymes and receptors.

Potential Biological Interactions

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in cancer progression.

- Antibiotic Properties : As a precursor in the synthesis of anthracycline antibiotics, it holds promise for developing new therapeutic agents against bacterial infections.

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug development.

Case Study 1: Anthracycline Antibiotics

The compound has been identified as a crucial intermediate in synthesizing anthracycline antibiotics. A study highlighted an efficient enantioselective synthesis pathway that improved yields and reduced the number of purification steps required .

Case Study 2: Anticancer Research

Research has shown that derivatives of this compound possess anticancer properties. For instance, the compound's ability to inhibit certain cancer cell lines has been explored through binding affinity studies with target enzymes .

作用機序

The mechanism of action of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

- 5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene

- 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- 5,6,7,8-Tetrahydro-2-naphthylamine

Uniqueness

5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of methoxy groups at specific positions, which significantly influence its chemical and biological properties

生物活性

5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene (DMTHN) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMTHN, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two methoxy groups at the 5 and 8 positions of the naphthalene ring. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of DMTHN is primarily attributed to its interaction with various enzymes and receptors. The methoxy groups enhance the compound's lipophilicity, facilitating its penetration into biological membranes. Key mechanisms include:

- Enzyme Interaction : DMTHN can modulate the activity of enzymes involved in metabolic pathways.

- Receptor Binding : The compound exhibits affinity for adrenergic receptors, demonstrating beta-blocking activity comparable to propranolol in animal models.

Antimicrobial Activity

DMTHN has shown promising antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

Research has indicated that DMTHN derivatives exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against MDA-MB-231 (triple-negative breast cancer) and HepG2 (human hepatoma) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DMTHN derivative A | MDA-MB-231 | 15.0 ± 0.5 |

| DMTHN derivative B | HepG2 | 20.0 ± 1.0 |

These findings suggest that modifications of the DMTHN structure can enhance antitumor efficacy .

Cardiovascular Effects

In studies involving animal models, DMTHN demonstrated significant cardioprotective effects by reducing blood glucose levels and improving myocardial function. The compound's ability to act as a beta-blocker indicates potential applications in treating cardiovascular diseases.

Case Study 1: Beta-Adrenergic Blocking Activity

A study conducted on trans-2-isopropylamino-3-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene showed that it effectively reduced blood glucose and lactate levels in rats. This compound exhibited a mechanism similar to propranolol, indicating its potential use in managing hypertension and related disorders.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various tetrahydronaphthalene derivatives, DMTHN showed superior antimicrobial activity against resistant bacterial strains. The study highlighted the importance of methoxy substitution in enhancing biological activity.

特性

IUPAC Name |

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTXDEQTGOATIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCCC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297907 | |

| Record name | 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74526-84-4 | |

| Record name | NSC119102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene synthesized?

A: Several synthesis routes have been explored. One method involves starting with 1,4-naphthoquinone, followed by a series of reactions including reduction, methylation, epoxidation, and oxidation to yield 5,8-dimethoxy-2-tetralone. This intermediate can be further transformed through Strecker's reaction, esterification, resolution, and other reactions to obtain the desired (R)-(-)-2-acetyl-2-acetamido-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. [] Another approach utilizes optically active 2-substituted glycerol monoacetate, derived from enantioselective enzymatic hydrolysis of a prochiral glycerol derivative, to synthesize a key intermediate for anthracycline synthesis. []

Q2: What is the significance of the stereochemistry in the synthesis of (+)-4-demethoxydaunomycin?

A: The stereochemistry is crucial for the biological activity of (+)-4-demethoxydaunomycin. A stereoconvergent synthesis approach, employing Sharpless kinetic asymmetric epoxidation on (±)-2-(1-hydroxyethyl)-5,8-dimethoxy-3,4-dihydronaphthalene followed by LiAlH4 reduction, has been used to selectively obtain the desired R-(–)-2-(S-1-hydroxyethyl)-2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. This highlights the importance of controlling stereochemistry during synthesis. []

Q3: What are the applications of 5,8-dimethoxy-2-tetralone, a derivative of this compound?

A: 5,8-dimethoxy-2-tetralone serves as a precursor in the synthesis of (+)-9-amino-4-demethoxy-9-deoxydaunomycinone, a key intermediate in the production of the antitumor agent amrubicin. []

Q4: Has this compound been investigated for its biological activity?

A: Derivatives of this compound, specifically trans-2-isopropylamino-3-hydroxy-5,8-dimethoxy 1,2,3,4-tetrahydronaphthalene, have shown beta-adrenergic blocking activity in cats and rats. This compound demonstrated comparable effects to propranolol in reducing blood glucose, lactate, and FFA levels, as well as decreasing phosphorylase "a" activity in the myocardium, indicating its potential as a beta-blocker. []

Q5: What are the advantages of using 1,3-propanediol derivatives as protecting groups in amrubicin synthesis?

A: Utilizing 1,3-propanediol and its derivatives as carbonyl protecting groups during amrubicin synthesis offers advantages in terms of ease of removal during hydrolysis. This approach has been reported to effectively prevent isomer formation during hydrolysis and simplify the purification process. []

Q6: Are there alternative synthetic routes for amrubicin that offer cost-effectiveness?

A: Research suggests that employing a nucleoside-forming reaction between (+)-9-amino-4-demethoxy-9-deoxy-daunomycinone and 2-deoxy-3,4-di-O-acetyl-beta-D-erythro-pentapyranosyl-1,1,1-trichloroiminoacetate to obtain (+)-9-amino-4-demethoxy-9-deoxy-7-O-(2-deoxy-3,4-di-O-acteyl-beta-D-erythro-pentapyranosyl) daunomycinone, followed by acetyl removal, can potentially reduce the production cost of amrubicin. []

Q7: What research has been conducted on the oxidation of this compound derivatives?

A: Studies have explored the oxidation of 2-substituted 2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalenes using cerium(IV) ammonium nitrate. [] This research contributes to understanding the reactivity and potential transformations of this class of compounds.

Q8: What insights have been gained from studying the isomerization of this compound derivatives?

A: Research investigating the isomerization of trans-2-acetamido-3-hydroxy-5,8-dimethoxytetraline under acidic conditions (hydrogen chloride) provided insights into the reactivity and stability of different isomers. Additionally, the hydrolysis of 5,8-dimethoxy-2-methyl-3a,4,9,9a-tetrahydronaphth[2,3-d]oxazoline hydrochloride leading to cis-2-amino-3-hydroxy-5,8-dimethoxytetraline further enhances the understanding of these compounds' behavior in different chemical environments. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。